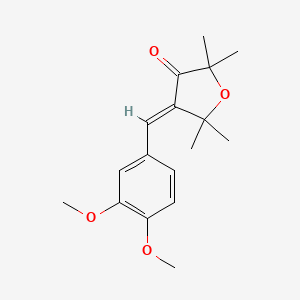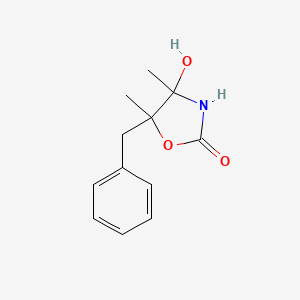![molecular formula C18H24FNO3 B4303708 3,4-dimethylcyclohexyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4303708.png)
3,4-dimethylcyclohexyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate
Vue d'ensemble
Description
3,4-dimethylcyclohexyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DFC-4 or DFC4 and belongs to the class of ketone esters. In
Mécanisme D'action
The mechanism of action of DFC-4 is not fully understood. However, it is believed that DFC-4 acts by increasing the levels of ketone bodies in the body. Ketone bodies are produced when the body breaks down fat for energy in the absence of glucose. Ketone bodies have been found to have neuroprotective and anti-inflammatory effects, which may explain the potential therapeutic effects of DFC-4.
Biochemical and Physiological Effects:
DFC-4 has been found to have several biochemical and physiological effects. It has been shown to increase the levels of ketone bodies in the blood, which can provide an alternative source of energy for the brain and other organs. Additionally, DFC-4 has been found to improve glucose metabolism and increase insulin sensitivity. It has also been found to have anti-inflammatory effects and may help to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DFC-4 in lab experiments is that it is a stable compound that can be easily synthesized. Additionally, DFC-4 has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using DFC-4 is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of DFC-4 for different applications.
Orientations Futures
There are several future directions for research on DFC-4. One area of research could be to further investigate the potential applications of DFC-4 in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of DFC-4 for different applications. Finally, more research is needed to fully understand the mechanism of action of DFC-4 and its effects on the body.
In conclusion, DFC-4 is a chemical compound that has potential applications in scientific research. Its stable nature and low toxicity make it an attractive compound for use in lab experiments. Future research on DFC-4 could lead to new treatments for metabolic disorders and neurodegenerative diseases.
Applications De Recherche Scientifique
DFC-4 has been found to have potential applications in scientific research. One of the primary applications of this compound is in the study of metabolic disorders. DFC-4 has been shown to improve glucose metabolism and increase insulin sensitivity in animal models of diabetes. Additionally, DFC-4 has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-(4-fluoroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c1-12-3-8-16(11-13(12)2)23-18(22)10-9-17(21)20-15-6-4-14(19)5-7-15/h4-7,12-13,16H,3,8-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMBLUKFSHCXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)OC(=O)CCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4303642.png)
![3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4303649.png)
![7-amino-5-(4-ethoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303650.png)
![4-{[(4-bromophenyl)sulfonyl]amino}-3-phenylbutanoic acid](/img/structure/B4303655.png)
![4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4303661.png)
amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B4303667.png)
amino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide](/img/structure/B4303675.png)
![3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4303699.png)
![3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B4303707.png)

![4-methoxy-N-(5-methylisoxazol-3-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303723.png)

![1-benzyl-3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4303736.png)